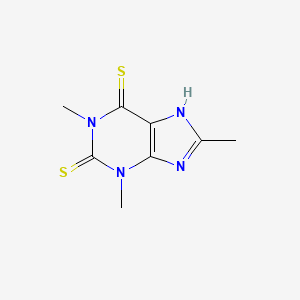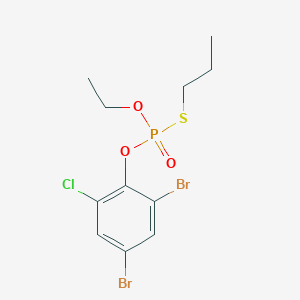
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate: is an organophosphate compound known for its use as an intermediate in various chemical reactions. It is characterized by its molecular formula C11H14Br2ClO3PS and is often utilized in research settings due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4-dibromo-6-chlorophenol . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and technology helps in optimizing the yield and reducing the production costs .
Analyse Des Réactions Chimiques
Types of Reactions: O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Sodium hydroxide, under aqueous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines .
Applications De Recherche Scientifique
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals
Mécanisme D'action
The mechanism of action of O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The compound’s molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .
Comparaison Avec Des Composés Similaires
Profenofos: Another organophosphate compound with similar insecticidal properties.
Chlorpyrifos: Known for its use as a pesticide with a similar mechanism of action.
Diazinon: Another organophosphate insecticide with comparable chemical properties.
Uniqueness: O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate is unique due to its specific chemical structure, which includes both bromine and chlorine atoms. This structure contributes to its distinct reactivity and potency compared to other organophosphate compounds .
Propriétés
Formule moléculaire |
C11H14Br2ClO3PS |
|---|---|
Poids moléculaire |
452.53 g/mol |
Nom IUPAC |
1,5-dibromo-3-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H14Br2ClO3PS/c1-3-5-19-18(15,16-4-2)17-11-9(13)6-8(12)7-10(11)14/h6-7H,3-5H2,1-2H3 |
Clé InChI |
VXKBCKFJQRUJHH-UHFFFAOYSA-N |
SMILES canonique |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


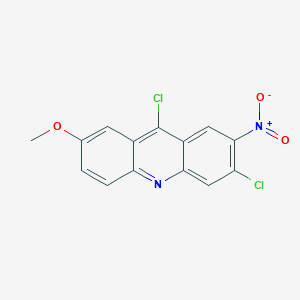
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)



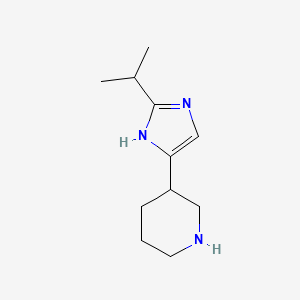

![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
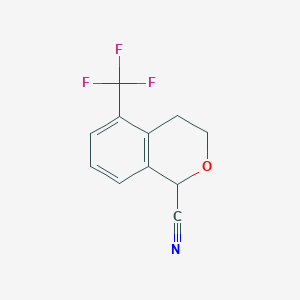

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
